4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
Description
The compound 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide features a piperazine core linked to two distinct pharmacophores:
Properties
IUPAC Name |
4-(2,6-dimethoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O3/c1-28-15-11-14(23-16(24-15)29-2)25-6-8-26(9-7-25)17(27)22-13-5-3-4-12(10-13)18(19,20)21/h3-5,10-11H,6-9H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWHOITZEKCKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyrimidine ring, and the attachment of the trifluoromethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. Optimization of reaction conditions and the use of efficient purification methods are essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine-Carboxamide Core
The following table compares key structural features and physicochemical properties of the target compound with analogs from the evidence:
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound and analogs (e.g., ) improves metabolic resistance compared to chloro or fluoro substituents .
- Heterocyclic Moieties: The 2,6-dimethoxypyrimidine in the target may enhance binding affinity through hydrogen bonding compared to pyridine (e.g., ) or quinazolinone (e.g., ).
- Carboxamide vs. Thiourea : The carboxamide group in the target compound likely offers superior solubility over thiourea derivatives (e.g., ), which may form less stable hydrogen bonds .
Physicochemical and Structural Insights
- Melting Points: Quinazolinone-based analogs (e.g., A5: 193–195°C ) exhibit higher melting points than simpler carboxamides, suggesting stronger crystal packing due to planar heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
